2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide
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Overview
Description
2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide is a synthetic organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring, a chlorobenzyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with a chlorobenzyl halide in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine (e.g., N-ethyl-N-(2-hydroxyethyl)amine) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxamide: Lacks the N-ethyl-N-(2-hydroxyethyl) group.
2-(3-chlorobenzyl)-N-methyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide: Contains a methyl group instead of an ethyl group.
Uniqueness
2-(3-chlorobenzyl)-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide is unique due to the presence of both the N-ethyl and N-(2-hydroxyethyl) groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-ethyl-N-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-22(8-9-23)19(24)14-6-7-16-17(12-14)25-18(21-16)11-13-4-3-5-15(20)10-13/h3-7,10,12,23H,2,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGZUNWRJJRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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